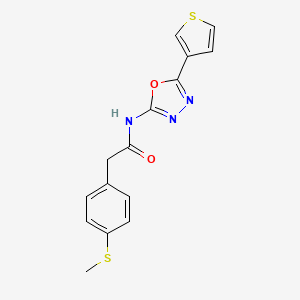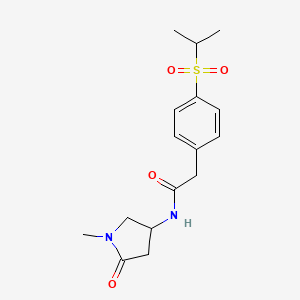
2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone is a novel organic compound characterized by its complex structure, featuring a blend of multiple functional groups such as a fluorophenyl, nitrophenyl, imidazolyl, thioether, and indolinyl moieties. This intricate structure lends itself to unique chemical properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic routes and reaction conditions The synthesis of 2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone typically involves multi-step procedures:
Formation of the imidazole core
This is achieved through the condensation of 4-fluorobenzaldehyde with 3-nitrobenzylamine, followed by cyclization to produce the 4-fluorophenyl-3-nitrophenyl imidazole.
Thioether formation
The imidazole derivative is then reacted with 2-mercapto-1-(indolin-1-yl)ethanone under basic conditions, resulting in the formation of the thioether bond.
Industrial production methods Scaling up the synthesis for industrial production may involve optimizing these steps to enhance yield and purity, including the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques like recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of reactions it undergoes
Oxidation
The compound can undergo oxidation at the thioether moiety, converting it to the corresponding sulfoxide or sulfone.
Reduction
The nitrophenyl group is susceptible to reduction to an aminophenyl group under hydrogenation conditions.
Substitution
The imidazole ring can participate in electrophilic substitution reactions, especially at the nitrogen atoms.
Common reagents and conditions used in these reactions
Oxidation is often performed using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction is achieved using hydrogen gas with a palladium-on-carbon (Pd/C) catalyst.
Substitution reactions may utilize halogenating agents or organometallic reagents under controlled temperatures.
Major products formed from these reactions
Oxidation of the thioether leads to sulfoxide or sulfone derivatives.
Reduction of the nitrophenyl group yields aminophenyl derivatives.
Electrophilic substitution on the imidazole ring generates various substituted imidazoles.
Aplicaciones Científicas De Investigación
2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone has a broad spectrum of applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Acts as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: Investigated for potential therapeutic effects in diseases, serving as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The compound exerts its effects through various mechanisms depending on the context:
Molecular targets: Interacts with specific enzymes or receptors, modulating their activity.
Pathways involved: Influences signaling pathways by binding to key proteins, altering cellular responses.
Comparación Con Compuestos Similares
Comparing 2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone with structurally related compounds:
Similar compounds: 2-((1-(4-chlorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone, 2-((1-(4-fluorophenyl)-5-(2-nitrophenyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone.
Uniqueness: Its specific combination of functional groups (fluorophenyl and nitrophenyl) contributes to unique chemical properties and biological activities not seen in other analogs.
This compound's multi-functional structure provides a versatile platform for various chemical and biological explorations. Any feedback?
Propiedades
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[1-(4-fluorophenyl)-5-(3-nitrophenyl)imidazol-2-yl]sulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN4O3S/c26-19-8-10-20(11-9-19)29-23(18-5-3-6-21(14-18)30(32)33)15-27-25(29)34-16-24(31)28-13-12-17-4-1-2-7-22(17)28/h1-11,14-15H,12-13,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXPPIDUYQKOESU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CSC3=NC=C(N3C4=CC=C(C=C4)F)C5=CC(=CC=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(1-Oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2-yl)-N-propan-2-ylpropanamide](/img/structure/B2848707.png)

![(3,6-Dichloropyridin-2-yl)-[3-(2-methoxyethoxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B2848712.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(p-tolyl)methanesulfonamide](/img/structure/B2848715.png)





![2-(4-fluorophenoxy)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2848724.png)
